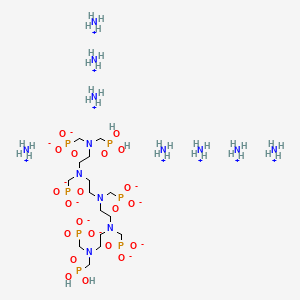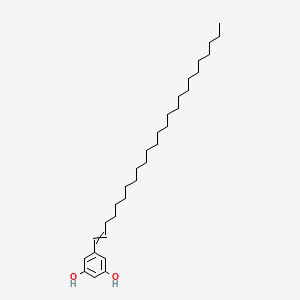
5-(Pentacos-1-EN-1-YL)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pentacos-1-EN-1-YL)benzene-1,3-diol, also known as 5-Pentacosenylresorcinol, is a type of alkylresorcinol. It is a polyphenolic compound with the chemical formula C31H54O2. This compound is part of the resorcinol family, which is characterized by the presence of two hydroxyl groups attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentacos-1-EN-1-YL)benzene-1,3-diol typically involves the alkylation of resorcinol with a long-chain alkene. The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(Pentacos-1-EN-1-YL)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated resorcinol derivatives.
Scientific Research Applications
5-(Pentacos-1-EN-1-YL)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Pentacos-1-EN-1-YL)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which contribute to its biological activities. The compound may also interact with cellular enzymes and receptors, modulating their functions .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Another dihydroxybenzene with hydroxyl groups in the ortho position.
Hydroquinone (1,4-dihydroxybenzene): A dihydroxybenzene with hydroxyl groups in the para position.
Orcinol (5-methylbenzene-1,3-diol): A methylated derivative of resorcinol.
Uniqueness
5-(Pentacos-1-EN-1-YL)benzene-1,3-diol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and may influence its interactions with biological membranes and other hydrophobic environments .
Properties
CAS No. |
91490-99-2 |
|---|---|
Molecular Formula |
C31H54O2 |
Molecular Weight |
458.8 g/mol |
IUPAC Name |
5-pentacos-1-enylbenzene-1,3-diol |
InChI |
InChI=1S/C31H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-26-30(32)28-31(33)27-29/h24-28,32-33H,2-23H2,1H3 |
InChI Key |
VURYBPDWGJKISB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC=CC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B14359663.png)
![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)
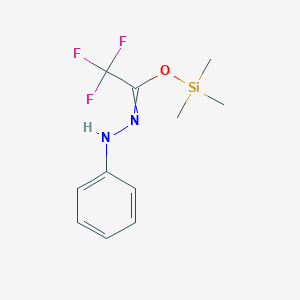
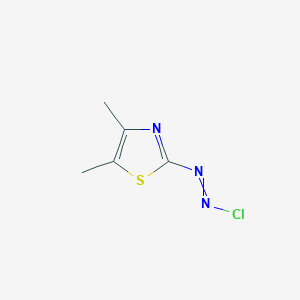
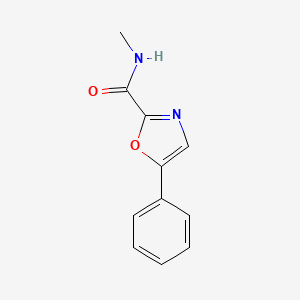

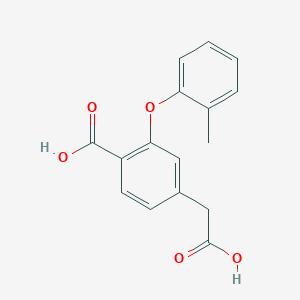
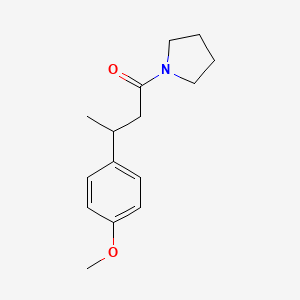
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)


